N6,N6-Dimethyladenosine
Description
Properties
IUPAC Name |
2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPGNPCZPYCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903611 | |
| Record name | NoName_4312 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-17-4 | |
| Record name | NSC407371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-Dimethyladenosine typically involves the methylation of adenosine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. This biotechnological approach ensures high specificity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Chemical Methylation Strategies
N6,N6-Dimethyladenosine is synthesized via alkylation reactions targeting the exocyclic amine of adenosine. Key methodologies include:
-
Methylation with Dimethyl Sulfate (DMS):
Reaction of adenosine or its protected derivatives with DMS under alkaline conditions introduces methyl groups. For example, m6,6A forms when adenosine reacts with excess DMS (100 mM) at pH 7.4 and 37°C for 1 hour . -
BOP-Mediated Alkylation:
A benzotriazole-based reagent (BOP) facilitates nucleophilic aromatic substitution (SNAr) at the C6 position of inosine derivatives. Subsequent treatment with methylamine yields N6-methyl intermediates, which undergo further methylation to form m6,6A .
Table 1: Synthetic Conditions for m6,6A
| Method | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| DMS Alkylation | DMS | pH 7.4, 37°C, 1 h | ~60% | |
| BOP-Mediated SNAr | BOP, MeNH2 | RT, 24 h | 86–90% | |
| Methyliodide | CH3I | DMF, 85°C, 3.5 h | 75% |
Biosynthetic Pathways
m6,6A is enzymatically synthesized by methyltransferases such as RsmA in Escherichia coli and mtTFBp in yeast mitochondria . These enzymes transfer methyl groups from S-adenosylmethionine (SAM) to adenosine residues in RNA.
Demethylation Reactions
The methyl groups in m6,6A exhibit resistance to oxidative demethylation by AlkB family enzymes (e.g., ALKBH1 and ALKBH3), which typically act on monomethylated adenosines like m6A . This stability underscores the structural role of m6,6A in RNA.
Stability Under Hydrolytic Conditions
m6,6A in RNA is resistant to alkaline hydrolysis (pH 10, 50°C), unlike its monomethylated counterpart m6A, which degrades under similar conditions .
Crosslinking and Functionalization
-
Nitrosopyridine Spin Trapping:
m6,6A reacts with 3-nitrosopyridine under visible-light photocatalysis to form stable N-hydroxyformamidine linkages . This reaction is selective for dimethylated adenosine in the presence of unmodified nucleobases (50:1 selectivity for m6,6A over guanine) .
Table 2: Functionalization of m6,6A in RNA
| Reaction Type | Reagent | Conversion | Application | Source |
|---|---|---|---|---|
| Photocatalytic coupling | 3-nitrosopyridine | 10–16% | Biotinylation for pull-down | |
| Hydrazine cleavage | NH2NH2 | >90% | Release of labeled RNA |
Mass Spectrometry (MS) Fragmentation Patterns
m6,6A exhibits distinct MS/MS signatures:
-
Key fragments:
Figure 1: CID Fragmentation Pathways of m6,6A
textm/z 296 → m/z 164 (ribose loss) → m/z 135 (adenine ring cleavage)
Nuclear Magnetic Resonance (NMR)
-
1H-NMR (D2O): δ 2.93 (s, 6H, N6-(CH3)2), 8.02 (s, 1H, H2), 8.11 (s, 1H, H8) .
-
13C-NMR: δ 37.5 (N6-CH3), 119.8 (C5), 141.2 (C8), 152.4 (C2) .
Resistance to Methyltransferases
m6,6A is not a substrate for writers like METTL3/METTL14, which install m6A in mRNA . Its dimethylation likely blocks recognition by these enzymes.
pH-Dependent Reactivity
Under acidic conditions (pH < 4), m6,6A undergoes partial demethylation to m6A, as observed in HPLC studies .
Pull-Down Enrichment Strategies
m6,6A-containing RNA sequences are selectively biotinylated via N-hydroxyformamidine linkages and enriched using streptavidin beads . This method achieves a 4:1 enrichment ratio for m6,6A in complex DNA mixtures .
Scientific Research Applications
N6,N6-Dimethyladenosine (m62A) and N6-methyladenosine (m6A) are modified nucleosides involved in various biological processes, with recent studies highlighting their roles in mRNA regulation, disease development, and potential therapeutic applications.
N6-methyladenosine (m6A)
Overview: N6-methyladenosine (m6A) is the most prevalent internal modification in RNA molecules in eukaryotes . It is involved in a variety of biological processes and is regulated by methylases ("writers"), demethylases ("erasers"), and reader proteins .
Role in Gene Expression: m6A influences multiple RNA metabolism pathways, including splicing, localization, translation efficiency, stability, and degradation . The m6A modification can bind to mRNA and affect the expression of target genes, thus regulating various physiological molecular mechanisms, such as cell cycle, energy metabolism, and inflammation .
m6A in Disease: Research indicates that m6A plays a significant role in cancer progression . For example, m6A modification can increase the stability of LncRMRP, which activates the SMAD2/SMAD3 pathway and accelerates non-small cell lung cancer progression . In type 2 diabetes (T2D), patients show a low m6A abundance .
m6A in mRNA Regulation: m6Am is associated with higher protein levels, translation efficiency, and mRNA stability . Genes that gain m6Am in high-fat diet (HFD) fed mice show a higher fraction of upregulated transcripts, while genes that lose m6Am have a higher fraction of downregulated genes .
This compound (m62A)
Overview: this compound (m62A) is another modified adenosine found in transfer RNA (tRNA) .
Role in Translation: The presence of m62A in tRNA can affect codon recognition and translation .
Detection: Chromatography-coupled mass spectrometry is used to identify and quantify m62A in microbial species .
Mechanism of Action
N6,N6-Dimethyladenosine exerts its effects through the modification of RNA molecules. The methyl groups at the sixth position of adenine influence the structure and function of RNA, affecting processes such as RNA splicing, translation, and stability.
Comparison with Similar Compounds
N6-Methyladenosine (m6A)
8-Chloroadenosine
- Structure : Chlorine substitution at the 8th position of adenine.
- Function: Anticancer agent but paradoxically increases AKT S473 phosphorylation in renal cell carcinoma .
- Key Difference: Opposes N6,N6-dimethyladenosine’s AKT-inhibitory effects, highlighting structure-activity divergence .
Cordycepin
- Structure: 3′-deoxyadenosine.
- Function : Antiviral and anticancer via RNA chain termination.
- Key Difference : Lacks methyl modifications; targets RNA polymerase instead of kinase signaling .
Functional Analogs
Staurosporine
- Mechanism : Broad-spectrum ATP-competitive kinase inhibitor.
- Key Difference: Non-specific kinase inhibition contrasts with this compound’s AKT-selective activity .
Vidarabine
- Structure: Arabinosyl adenine.
- Function : Antiviral (herpes) via DNA polymerase inhibition.
- Key Difference: Clinical use contrasts with this compound’s preclinical status .
RNA Modification-Related Compounds
N6,2′-O-Dimethyladenosine (m6Am)
- Structure : Methyl groups at N6 and 2′-O positions.
- Function : mRNA cap modification influencing translation.
- Key Difference: Localizes to mRNA caps, unlike this compound’s ribosomal/tRNA roles .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: AKT Pathway Modulation in NSCLC Cells
| Compound | Phospho-AKT (S473) Inhibition | Time to Effect | Specificity |
|---|---|---|---|
| This compound | ~50% at 15 min | Rapid (15 min) | High (AKT-selective) |
| 8-Chloroadenosine | Increases phosphorylation | Not reported | Low |
| Staurosporine | Broad kinase inhibition | Immediate | Non-specific |
Discussion of Key Findings
- Structural Specificity: The N6,N6-dimethylation confers unique AKT-inhibitory properties absent in monomethylated (m6A) or halogenated (8-chloroadenosine) analogs .
- Mechanistic Divergence: Unlike METTL3/METTL14-dependent m6A, this compound’s biosynthesis involves distinct methyltransferases, suggesting unexplored enzymatic pathways .
- Therapeutic Potential: Its rapid AKT inhibition and specificity position it as a superior research tool compared to non-specific kinase inhibitors like staurosporine .
Biological Activity
N6,N6-Dimethyladenosine (m6,6A) is a naturally occurring nucleoside that has garnered attention for its potential biological activities and implications in various cellular processes. This article explores the biological activity of m6,6A, focusing on its mechanisms of action, effects on cellular pathways, and relevance in disease contexts.
Overview of this compound
This compound is a dimethylated derivative of adenosine, characterized by two methyl groups attached to the nitrogen at position 6 of the adenine base. This modification is part of a broader class of RNA modifications known as epitranscriptomics, which play crucial roles in regulating RNA metabolism and function.
1. Regulation of RNA Metabolism
This compound is implicated in various aspects of RNA metabolism, including:
- Stability : The presence of m6,6A can enhance the stability of RNA molecules, thereby influencing their half-life and availability for translation.
- Translation Efficiency : Studies have shown that m6,6A modifications can increase translation efficiency by promoting ribosome binding and initiation .
- Splicing and Localization : m6,6A is involved in the splicing of pre-mRNA and the localization of RNA within the cell, affecting gene expression profiles .
2. Interaction with Cellular Pathways
This compound has been shown to interact with various signaling pathways:
- AKT Signaling : Research has demonstrated that m6,6A robustly inhibits AKT signaling in non-small cell lung cancer cells. This inhibition occurs through specific perturbations in the pathway rather than global effects on tyrosine phosphorylation .
- Obesity-Related Pathways : In obesity models, m6,6A levels correlate with increased mRNA stability and translation efficiency, suggesting a role in metabolic regulation .
1. Cancer Research
Recent studies have highlighted the potential role of m6,6A as a biomarker and therapeutic target in cancer:
- A study found that elevated levels of m6A modifications are associated with colorectal and gastric cancers. The analysis revealed significant differences in serum concentrations of m6A between cancer patients and healthy controls, indicating its potential as an early detection biomarker .
- Another investigation demonstrated that m6,6A could inhibit tumor growth by modulating key signaling pathways involved in cancer progression .
2. Mechanistic Studies
Several mechanistic studies have elucidated how m6,6A functions at the molecular level:
- The formation and removal of m1,N6-dimethyladenosine (a related modification) were shown to be catalyzed by specific methyltransferases and demethylases, highlighting a dynamic regulatory mechanism that may also apply to m6,6A .
- It was observed that alterations in mRNA methylation patterns can lead to dysregulation of gene expression associated with various diseases, including metabolic disorders and cancers .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for detecting N6,N6-dimethyladenosine (m6,6A) in RNA?
- Methodological Answer : Detection typically involves immunoprecipitation (IP) or ELISA using validated antibodies. For example, the monoclonal antibody [EPR-19831-44] (Abcam ab228860) discriminates m6,6A from unmodified adenosine by targeting biotinylated oligonucleotides . Cross-validation with mass spectrometry or reverse transcription (RT)-based sequencing is advised, as RT-signatures for m6,6A can overlap with m1A, leading to ambiguity .
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer : Store at -20°C in solid form; stability exceeds 4 years under these conditions. For solubility, use inert gas-purged DMSO (25 mg/mL) or dimethyl formamide (20 mg/mL). Avoid prolonged storage in aqueous buffers (e.g., PBS pH 7.2 at 2 mg/mL), as degradation occurs within 24 hours. Residual organic solvents must be minimized to prevent physiological interference .
Q. What is the biological significance of m6,6A in ribosomal RNA?
- Methodological Answer : In E. coli, m6,6A in 16S rRNA is critical for initiating protein synthesis. Methylation at adjacent adenosines (m6²Am6²A) stabilizes rRNA structure, as shown by ribosome-antibody complex mapping . Knockout studies using methyltransferase-deficient strains can validate functional roles .
Q. What are the solubility and formulation guidelines for in vitro assays?
- Methodological Answer : Prepare stock solutions in DMSO, followed by dilution into aqueous buffers (e.g., PBS). Ethanol is suboptimal due to low solubility. For organic solvent-free solutions, dissolve directly in PBS but use immediately. Monitor solvent concentrations (<1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers address inconsistencies in reverse transcription (RT) signatures when detecting m6,6A?
- Methodological Answer : RT-signature ambiguity between m6,6A and m1A arises from modified Watson–Crick faces. Mitigate this by combining IP with computational tools like SRAMP, which uses sequence-derived features (e.g., nucleotide pair spectra) to predict m6,6A sites . Cross-referencing with methylation-sensitive RNase cleavage assays improves specificity .
Q. What experimental considerations are critical when studying m6,6A's role in cell cycle checkpoints?
- Methodological Answer : Use a two-checkpoint model (commitment to divide and division phases) to analyze intermitotic time (IMT) variability. Employ hyperproliferative cell lines (e.g., L1210 leukemia) and monitor checkpoint fidelity via genetic perturbations (e.g., CRISPR knockout of METTL3/14). Note that m6,6A may not directly regulate checkpoints but could influence RNA stability in checkpoint-associated transcripts .
Q. How does m6,6A specifically inhibit AKT phosphorylation compared to other nucleoside analogs?
- Methodological Answer : Design comparative studies using m6,6A and analogs like 8-chloroadenosine. In lung cancer models, measure AKT-S473 phosphorylation via Western blot. m6,6A shows stronger inhibition due to selective binding to AKT’s PH domain, validated by competitive assays with staurosporine (a broad kinase inhibitor) . Use FUSION-guided metabolomics to identify pathway-specific interactions .
Q. How do the dual fluorescence properties of m6,6A inform its structural analysis?
- Methodological Answer : In polar solvents, m6,6A exhibits dual emission (330 nm and 500 nm) due to twisted intramolecular charge transfer (TICT). Use steady-state and lifetime fluorescence measurements to distinguish between normal and TICT states. Temperature-dependent quenching (80 K) enhances short-wavelength emission, aiding structural studies in RNA-protein complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
